7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
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Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different substituents.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the bromine and hydroxyl groups.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the hydroxyl group.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom but contains the hydroxyl group.
Uniqueness
7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSJJUFHOJSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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